molecular formula C10H6ClFN4 B1411518 5-Amino-1-(5-chloro-2-fluoro-phenyl)-1H-pyrazole-4-carbonitrile CAS No. 1823276-36-3

5-Amino-1-(5-chloro-2-fluoro-phenyl)-1H-pyrazole-4-carbonitrile

Cat. No. B1411518
CAS RN: 1823276-36-3
M. Wt: 236.63 g/mol
InChI Key: OFLYILCGYWNSOI-UHFFFAOYSA-N
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Description

5-Amino-1-(5-chloro-2-fluoro-phenyl)-1H-pyrazole-4-carbonitrile (5-ACFP) is a small molecule that has been studied extensively in recent years due to its potential applications in a number of scientific fields. 5-ACFP is an aromatic heterocyclic compound that has been found to possess a variety of biochemical and physiological effects. This compound has been studied for its potential applications in medical research, drug development, and laboratory experiments.

Scientific Research Applications

Pyrazole and Pyrazoline Derivatives in Scientific Research

Heterocyclic Compound Synthesis

Pyrazole derivatives, including structures similar to "5-Amino-1-(5-chloro-2-fluoro-phenyl)-1H-pyrazole-4-carbonitrile," are utilized as key scaffolds for synthesizing various heterocyclic compounds. These derivatives serve as building blocks in the synthesis of pyrazolo-imidazoles, -thiazoles, spiropyridines, and spiropyrroles, among others. Their unique reactivity under mild conditions enables the creation of versatile cynomethylene dyes from a wide range of precursors, including amines and phenols (Gomaa & Ali, 2020).

Anticancer Agents

Pyrazoline derivatives are extensively studied for their potential as anticancer agents. These compounds, characterized by a five-ring structure with three carbon atoms and two nitrogen atoms, have shown a broad spectrum of biological effects. The research highlights the development of new synthetic strategies to enhance the anticancer activity of pyrazoline derivatives (Ray et al., 2022).

Pharmacological Effects

Pyrazoline derivatives are recognized for their wide-ranging pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. The exploration of these compounds in medicinal chemistry has led to the identification of several pyrazoline-based drug candidates with promising therapeutic potentials (Shaaban et al., 2012).

Monoamine Oxidase Inhibition

Pyrazoline has been identified as a promising scaffold for the inhibition of monoamine oxidase (MAO), a target for treating neurological disorders. The structure-activity relationship studies of pyrazoline derivatives have provided insights into their interactions with MAO enzymes, highlighting their potential as therapeutic agents for CNS disorders (Mathew et al., 2013).

properties

IUPAC Name

5-amino-1-(5-chloro-2-fluorophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN4/c11-7-1-2-8(12)9(3-7)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLYILCGYWNSOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N2C(=C(C=N2)C#N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(5-chloro-2-fluoro-phenyl)-1H-pyrazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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